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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)benzoic acid

Cat. No.: B169793 Get Quote

An In-depth Technical Guide to 2-(Pyridin-4-
yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(Pyridin-4-yl)benzoic acid, a heterocyclic aromatic compound of interest in

medicinal chemistry and materials science. This document details its fundamental

characteristics, provides a robust synthesis protocol, and explores its potential biological

activities.

Core Properties
2-(Pyridin-4-yl)benzoic acid, with the CAS number 133362-99-9, is a solid substance at room

temperature. Its molecular formula is C₁₂H₉NO₂, and it has a molecular weight of 199.21 g/mol

.[1] While specific experimental data for its melting point, boiling point, and pKa value are not

readily available in the cited literature, these properties are crucial for its handling,

characterization, and application in various research and development settings.
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Property Value Reference

IUPAC Name 2-(Pyridin-4-yl)benzoic acid

CAS Number 133362-99-9 [1]

Molecular Formula C₁₂H₉NO₂ [1]

Molecular Weight 199.21 g/mol [1]

Physical Form Solid

Melting Point >300°C (for 4-isomer) [2]

Boiling Point
384.3±25.0 °C (Predicted for

4-isomer)

pKa
4.36±0.10 (Predicted for a

similar structure)

Solubility
Slightly soluble in water (for 4-

isomer)

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A reliable method for the synthesis of 2-(Pyridin-4-yl)benzoic acid is the Suzuki-Miyaura

cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high

yields and functional group tolerance. The proposed synthesis involves the coupling of 2-

bromobenzoic acid with 4-pyridylboronic acid.

Experimental Workflow
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Synthesis Workflow for 2-(Pyridin-4-yl)benzoic acid

Reactants Catalytic System Reaction Conditions

2-Bromobenzoic Acid

Reaction Mixture

4-Pyridylboronic Acid
Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃)

Solvent
(e.g., Toluene/Ethanol/Water)

Temperature
(e.g., 80-100 °C)

Inert Atmosphere
(e.g., N₂ or Ar)

Aqueous Workup
& Acidification

Purification
(e.g., Recrystallization or Chromatography)

2-(Pyridin-4-yl)benzoic acid
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Caption: Suzuki-Miyaura coupling for 2-(Pyridin-4-yl)benzoic acid synthesis.

Detailed Methodology
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Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), 4-

pyridylboronic acid (1.2 eq.), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium

carbonate (2.0 eq.).

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and

water.

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under an inert

atmosphere (nitrogen or argon) and stir vigorously for several hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water

and extract the aqueous phase with an organic solvent like ethyl acetate to remove

impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

Purification: Collect the solid product by filtration, wash with cold water, and dry under

vacuum. Further purification can be achieved by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography.

Spectral Characterization
While specific spectra for 2-(Pyridin-4-yl)benzoic acid are not available in the provided search

results, the expected spectral characteristics can be inferred from its structural motifs: a

carboxylic acid, a benzene ring, and a pyridine ring.

¹H NMR: The spectrum is expected to show distinct signals for the protons on the benzoic

acid and pyridine rings. The aromatic protons will likely appear in the range of 7.0-9.0 ppm.

The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The spectrum will display signals for the twelve carbon atoms. The carbonyl

carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The

aromatic carbons will resonate in the 120-150 ppm region.

FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad

band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and

C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199. Common

fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and

potentially fragmentation of the pyridine ring.

Biological Activity and Potential Applications
The biological activities of pyridinylbenzoic acid derivatives are an area of active research.

While specific studies on 2-(Pyridin-4-yl)benzoic acid are limited in the provided results,

related compounds have shown a range of biological effects.

Benzoic acid and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and even

anticancer properties.[3] The incorporation of a pyridine ring, a common scaffold in

pharmaceuticals, can significantly influence the biological activity of the parent molecule.

Pyrimidine derivatives, which share structural similarities, have demonstrated a wide array of

pharmacological activities, including antibacterial, antifungal, and antitumor effects.

The differential biological activities of various isomers of hydroxybenzoic acid suggest that the

substitution pattern on the benzoic acid ring is critical for its interaction with biological targets.

[4] For instance, certain dihydroxybenzoic acid isomers have been shown to dissociate

amyloid-β oligomers, which are implicated in Alzheimer's disease.[5] This highlights the

potential for 2-(Pyridin-4-yl)benzoic acid and its derivatives to be explored for their effects on

various signaling pathways and disease models.

One study on a pyridinecarboxylic acid derivative demonstrated its ability to stimulate pro-

angiogenic mediators and inhibit reactive nitrogen and oxygen species through a PPARγ-

dependent pathway in the context of T. cruzi infection.[6] This suggests that pyridinylbenzoic

acid scaffolds could be promising starting points for the development of novel therapeutics

targeting inflammatory and infectious diseases.

Further investigation into the specific biological targets and mechanisms of action of 2-
(Pyridin-4-yl)benzoic acid is warranted to fully elucidate its therapeutic potential.
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Potential Biological Activities of Pyridinylbenzoic Acid Derivatives

Potential Biological Activities

Potential Signaling Pathways

2-(Pyridin-4-yl)benzoic acid
& Derivatives
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PPARγ Pathway NF-κB Pathway PI3K/AKT/mTOR Pathway
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Caption: Potential biological activities and signaling pathways of pyridinylbenzoic acid

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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